molecular formula C11H14N4S B3043198 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine CAS No. 782475-77-8

5-Methyl-4-piperazinothieno[2,3-d]pyrimidine

Cat. No. B3043198
CAS RN: 782475-77-8
M. Wt: 234.32 g/mol
InChI Key: BNBQFFKHNHLIKJ-UHFFFAOYSA-N
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Description

5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through numerous methods . For instance, an effective synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidines, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational tools are often used to investigate the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

Pyrimidines, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, can undergo various chemical reactions. For example, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

The neuroprotective and anti-inflammatory properties of 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine have been investigated. Researchers synthesized novel triazole-pyrimidine hybrids and evaluated their effects on human microglia and neuronal cell models . Key findings include:

Synthesis of Functionally Vital Pyrimidines

Researchers have reported an effective and smooth synthesis of functionally vital pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Anti-inflammatory Activities

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been synthesized and evaluated for their anti-inflammatory activities. Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) analyses revealed their influence on messenger ribonucleic acid (mRNA) and protein levels of iNOS and other inflammatory markers .

Other Potential Applications

While research on this compound is ongoing, its potential applications extend beyond the mentioned fields. Further investigations may reveal additional uses, such as antiviral, anticancer, antioxidant, and antimicrobial activities.

Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Read more

Research developments in the syntheses, anti-inflammatory activities, and other applications of pyrimidines. RSC Advances, 11(5), 2822–2833. Read more

Future Directions

Thienopyrimidine derivatives, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their anticancer properties .

properties

IUPAC Name

5-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8-6-16-11-9(8)10(13-7-14-11)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBQFFKHNHLIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-piperazinothieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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